Furan, 2-(1-cyclopenten-1-yl)-
CAS No.: 115754-78-4
Cat. No.: VC7937949
Molecular Formula: C9H10O
Molecular Weight: 134.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 115754-78-4 |
|---|---|
| Molecular Formula | C9H10O |
| Molecular Weight | 134.17 g/mol |
| IUPAC Name | 2-(cyclopenten-1-yl)furan |
| Standard InChI | InChI=1S/C9H10O/c1-2-5-8(4-1)9-6-3-7-10-9/h3-4,6-7H,1-2,5H2 |
| Standard InChI Key | LDQSHVHRBJJNDT-UHFFFAOYSA-N |
| SMILES | C1CC=C(C1)C2=CC=CO2 |
| Canonical SMILES | C1CC=C(C1)C2=CC=CO2 |
Introduction
Structural and Nomenclature Characteristics
Molecular Architecture
2-(1-Cyclopenten-1-yl)furan consists of a five-membered furan ring (C₄H₄O) linked to a cyclopentenyl group (C₅H₇) at the second position. The furan ring adopts a planar conformation with delocalized π-electrons, while the cyclopentenyl group introduces steric strain due to its non-planar cyclopentene structure . The compound’s isomeric SMILES representation, C1CC=C(C1)C2=CC=CO2, highlights the spatial arrangement of the fused rings .
Spectroscopic Identification
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NMR Data: While direct NMR data for this compound is limited, analogous furan derivatives exhibit characteristic proton signals at δ 6.2–7.4 ppm for furanic protons and δ 1.8–2.1 ppm for cyclopentenyl methylene groups .
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IR Signatures: Stretching frequencies near 880 cm⁻¹ (C-O-C in furan) and 1458 cm⁻¹ (C=C in cyclopentene) are typical .
Synthetic Methodologies
Piancatelli Rearrangement
A pivotal route involves the Piancatelli rearrangement of furyl carbinols. For example, 1-(furan-2-yl)propan-1-ol undergoes acid-catalyzed cyclization in aqueous conditions to form cyclopentenone intermediates, which are subsequently reduced . Optimized conditions (5 mol% trifluoroacetic acid, 10 mol% Dy(OTf)₃, 80°C, 48 h) yield cyclopentenones in ~51% efficiency .
Grignard Addition
Alternative approaches utilize Grignard reagents to functionalize furan precursors. Ethylmagnesium bromide adds to furfural, forming secondary alcohols that serve as intermediates for downstream cyclization .
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₀O |
| Molecular Weight | 134.17 g/mol |
| Exact Mass | 134.073164938 g/mol |
| Topological Polar SA | 13.10 Ų |
| XlogP | 2.20 |
| H-Bond Acceptors | 1 |
| Rotatable Bonds | 1 |
The compound’s low polar surface area (13.10 Ų) and moderate lipophilicity (XlogP: 2.20) suggest excellent membrane permeability, aligning with its high predicted oral bioavailability (70%) .
Chemical Reactivity
Electrophilic Substitution
The electron-rich furan ring undergoes electrophilic substitution at the α-position. Nitration or sulfonation reactions proceed preferentially at the 5-position of the furan moiety due to steric hindrance from the cyclopentenyl group .
Diels-Alder Reactions
The cyclopentenyl group acts as a diene in Diels-Alder reactions, enabling cycloadditions with dienophiles like maleic anhydride to form bicyclic adducts.
Pharmacokinetic and Toxicological Profile
ADMET Properties
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Absorption: 99.36% intestinal absorption; 95.99% Caco-2 permeability .
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Metabolism: Inhibits CYP3A4 (94.88% probability), CYP2D6 (91.94%), and CYP2C9 (82.75%), posing risks for drug-drug interactions .
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Toxicity: Non-carcinogenic (79% probability) but shows moderate hepatotoxicity risk due to OATP1B1 inhibition (96.55%) .
Industrial Applications
Biofuel Precursor
Analogous cyclopentane derivatives, such as ethylcyclopentane, are investigated as high-octane biofuels (RON 67) . 2-(1-Cyclopenten-1-yl)furan could serve as a intermediate in such syntheses.
Flavor and Fragrance Industry
The compound’s volatile nature and aromatic profile make it a candidate for flavoring agents, though commercial use remains unexplored.
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